molecular formula C20H25N3O3 B5504223 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B5504223
M. Wt: 355.4 g/mol
InChI Key: HNWJHZBVODEINM-UHFFFAOYSA-N
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Description

The field of organic synthesis continuously explores novel compounds with potential applications in pharmaceuticals, materials science, and chemistry. Compounds with a pyrazole or benzofuran core, such as "N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide," are of particular interest due to their diverse biological activities and unique chemical properties.

Synthesis Analysis

The synthesis of complex molecules like "N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide" typically involves multi-step reactions, starting from simpler precursors. For instance, a practical synthesis of an orally active CCR5 antagonist detailed a multi-step process involving esterification, Claisen type reaction, and Suzuki−Miyaura reaction, demonstrating the complexity and creativity required in synthetic chemistry (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their chemical reactivity and interactions. X-ray crystallography provides detailed insights into the molecular structure, as demonstrated in studies on methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, revealing how supramolecular aggregation is controlled by hydrogen bonding and π–π interactions (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of a compound is influenced by its functional groups and molecular structure. For example, the synthesis of functionalized benzofuran-pyrazole scaffolds involved Claisen–Schmidt condensation and coupling reactions, showcasing the compound's versatility in forming various analogues with antimicrobial and antioxidant activities (Rangaswamy et al., 2017).

Scientific Research Applications

Insecticidal Activity of Pyrazole Derivatives Pyrazole derivatives have been explored for their potential insecticidal activity. A study on new pyrazole amide derivatives, structurally similar to N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide, demonstrated promising insecticidal properties against Helicoverpa armigera, a significant agricultural pest. The research highlighted the synthesis and biological activity assessment of these compounds, revealing their potential as effective insecticides (Xi-le Deng et al., 2016).

Anticancer Potential of Pyrazole Derivatives The synthesis and evaluation of novel 1,2,5-trisubstituted benzimidazoles, which include pyrazole structures similar to the compound , have been investigated for their anticancer activity. These compounds were found to exhibit significant inhibitory effects on various cancer cell lines, suggesting that N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide could have potential applications in cancer research (R. Abonía et al., 2011).

Antimicrobial and Antioxidant Applications Research on functionalized pyrazole scaffolds, which share structural similarities with the compound of interest, has shown these molecules to possess antimicrobial and antioxidant properties. Such studies suggest the potential for N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide to be utilized in the development of new antimicrobial and antioxidant agents (J. Rangaswamy et al., 2017).

properties

IUPAC Name

N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-12-15-8-7-14(25-6)10-16(15)26-18(12)19(24)23(5)11-13-9-17(22-21-13)20(2,3)4/h7-10H,11H2,1-6H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWJHZBVODEINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(C)CC3=CC(=NN3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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